![molecular formula C30H48O3 B7841598 Urs-12-en-28-oic acid, 3-hydroxy-](/img/structure/B7841598.png)
Urs-12-en-28-oic acid, 3-hydroxy-
Overview
Description
Urs-12-en-28-oic acid, 3-hydroxy- is a useful research compound. Its molecular formula is C30H48O3 and its molecular weight is 456.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Urs-12-en-28-oic acid, 3-hydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Urs-12-en-28-oic acid, 3-hydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biotransformation and Anti-HCV Activity
Ursolic acid's biotransformation by the filamentous fungus Syncephalastrum racemosum was studied, yielding five metabolites. One of these metabolites, a new compound, exhibited anti-HCV activity, suggesting potential therapeutic applications in treating hepatitis C virus infections (Fu et al., 2013).
α-Glucosidase Inhibitory Activity
A study on Mimusops elengi isolated two new triterpenes, including a derivative of ursolic acid, which showed potent inhibitory activity against α-glucosidase enzyme. This suggests a potential application in diabetes management (Jahan et al., 2001).
Antitumor Activities
Research on the bioconversion of ursolic acid by Alternaria alternata found several metabolites with potent antiproliferative activities against various human cancer cell lines. These findings indicate a promising application in cancer therapy (Wang et al., 2012).
NO Production Inhibition and Anticancer Properties
Microbial transformation of ursolic acid by Bacillus megaterium produced metabolites with significant nitric oxide (NO) production inhibitory activity in cells stimulated by lipopolysaccharide. This discovery points to potential anti-inflammatory and anticancer applications (Zhang et al., 2017).
Broad Spectrum Bioactive Agent
Ursolic acid is recognized for its anti-inflammatory, anticancer, antidiabetic, antioxidant, and antibacterial effects, although its bioavailability limits clinical application. Studies on modifications of ursolic acid have led to derivatives with enhanced potency and bioavailability, promising for treating non-communicable diseases (Mlala et al., 2019).
Apoptotic Induction in Breast Cancer Cells
Ursolic acid has been shown to induce apoptosis in human breast cancer cell lines through both the mitochondrial death pathway and extrinsic death receptor pathway, suggesting its potential as an anticancer drug (Kim et al., 2011).
Cytotoxic Activities of Triterpenes
A study on the stem bark of Mitragyna diversifolia isolated triterpenes, including derivatives of ursolic acid, which exhibited potent inhibitory effects on the growth of human breast and colon cancer cells (Cao et al., 2014).
properties
IUPAC Name |
(2R,4aS,6aS,6bR,12aR)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-18-10-15-30(25(32)33)17-16-28(6)20(24(30)19(18)2)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h8,18-19,21-24,31H,9-17H2,1-7H3,(H,32,33)/t18-,19?,21?,22?,23?,24?,27+,28-,29-,30+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGUUGGRBIKTOS-PFAYWFFOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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